1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione
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Overview
Description
1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione is a heterocyclic compound that belongs to the class of pyridoindoles This compound is known for its unique structure, which combines elements of both pyridine and indole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of β-carboline derivatives, which undergo cyclization in the presence of oxidizing agents such as 3-chloroperoxybenzoic acid . The reaction is usually carried out in solvents like chloroform and ethanol, and the mixture is refluxed until the starting materials are completely consumed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: 3-chloroperoxybenzoic acid, IBX.
Reducing Agents: Sodium borohydride.
Solvents: Chloroform, ethanol, DMSO (dimethyl sulfoxide).
Major Products Formed:
Oxidation Products: Indolyl-β-carboline alkaloids.
Reduction Products: Reduced derivatives of the parent compound.
Substitution Products: N-alkylated derivatives.
Scientific Research Applications
1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential as an anti-cancer agent, particularly as a mitotic kinesin inhibitor.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to its specific structural features that allow it to participate in a diverse range of chemical reactions and its potential therapeutic applications, particularly in the field of neurodegenerative diseases and cancer research.
Properties
Molecular Formula |
C11H6N2O3 |
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Molecular Weight |
214.18 g/mol |
IUPAC Name |
9H-pyrido[3,4-b]indole-1,3,4-trione |
InChI |
InChI=1S/C11H6N2O3/c14-9-7-5-3-1-2-4-6(5)12-8(7)10(15)13-11(9)16/h1-4,12H,(H,13,15,16) |
InChI Key |
VRGUANBRNRLJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC(=O)C3=O |
Origin of Product |
United States |
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